molecular formula C18H22N2O2 B3841749 (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE

(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE

Cat. No.: B3841749
M. Wt: 298.4 g/mol
InChI Key: WFYGWJXIPUGUJF-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound features an adamantane core, which is known for its rigidity and stability, coupled with an amino(phenyl)methylidene group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE typically involves the Eschenmoser coupling reaction. This method is highly modular and starts from easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . The reaction conditions are generally mild and scalable, making it feasible for both laboratory and industrial settings .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the Eschenmoser coupling reaction suggests that it can be adapted for large-scale synthesis. The reaction’s efficiency and high yield (ranging from 70% to 97%) make it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential new materials and catalysts .

Biology

The compound has shown potential in biological research, particularly in the study of enzyme inhibitors. Its structure allows it to interact with various biological targets, making it a valuable tool for understanding enzyme mechanisms and developing new inhibitors .

Medicine

In medicine, this compound has been investigated for its potential therapeutic applications. It has shown promise as a kinase inhibitor, which could be useful in treating diseases such as cancer .

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and specialty chemicals. Its ability to undergo various chemical reactions allows for the production of a wide range of industrially relevant compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE is unique due to its adamantane core, which provides rigidity and stability, and its amino(phenyl)methylidene group, which offers versatility in chemical reactions. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c19-16(15-4-2-1-3-5-15)20-22-17(21)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYGWJXIPUGUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)ON=C(C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)O/N=C(/C4=CC=CC=C4)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE
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(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE
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(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE
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(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE
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(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE

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